N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide
Description
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromobenzyl, chloro, and methoxyphenyl groups attached to a benzamide core
Properties
Molecular Formula |
C21H17BrClNO2 |
|---|---|
Molecular Weight |
430.7g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H17BrClNO2/c1-26-20-12-10-19(11-13-20)24(14-15-2-6-17(22)7-3-15)21(25)16-4-8-18(23)9-5-16/h2-13H,14H2,1H3 |
InChI Key |
CSBWFUXSLRJFNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide core.
Substitution: The bromobenzyl and methoxyphenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The bromobenzyl and methoxyphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br~2~) and chlorine (Cl~2~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-bromobenzyl)-N~1~-(4-methoxybenzyl)benzamide
- N~1~-(4-bromobenzyl)-N~1~-(4-methylphenyl)benzamide
- N~1~-(4-bromobenzyl)-N~1~-(4-chlorophenyl)benzamide
Uniqueness
N-[(4-bromophenyl)methyl]-4-chloro-N-(4-methoxyphenyl)benzamide is unique due to the specific combination of bromobenzyl, chloro, and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
